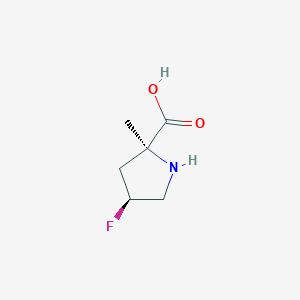
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-Fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. One common method involves the diastereoselective synthesis from commercially available starting materials, such as (2S,4S)-4-hydroxyproline . The key steps include protection of functional groups, fluorination, and subsequent deprotection to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods . These methods ensure the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream pathways .
Comparación Con Compuestos Similares
(2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of a fluorine atom.
(2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: An enantiomer with different stereochemistry at the 4-position.
(2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: Another enantiomer with different stereochemistry at both the 2- and 4-positions .
Uniqueness: The presence of the fluorine atom in (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its hydroxyl or non-fluorinated analogs. These properties make it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C6H10FNO2 |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c1-6(5(9)10)2-4(7)3-8-6/h4,8H,2-3H2,1H3,(H,9,10)/t4-,6-/m0/s1 |
Clave InChI |
MBLJERGWEJOQMZ-NJGYIYPDSA-N |
SMILES isomérico |
C[C@]1(C[C@@H](CN1)F)C(=O)O |
SMILES canónico |
CC1(CC(CN1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


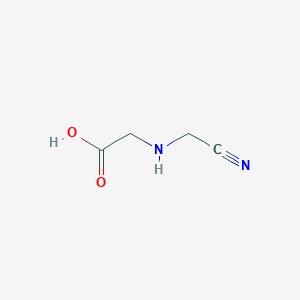
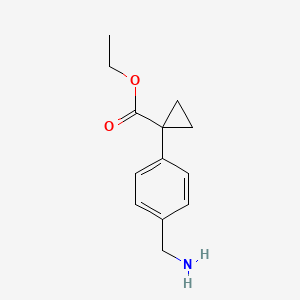
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)

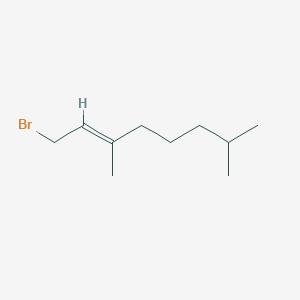
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)

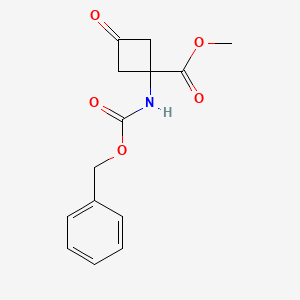
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
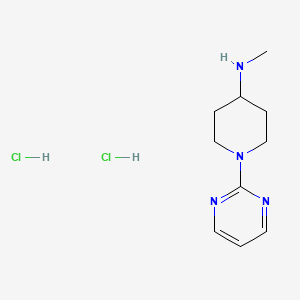
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)
